N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S/c1-23-14-12-18-17-11(21(12)5-4-15-14)7-16-13(22)8-2-3-9-10(6-8)20-24-19-9/h2-6H,7H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGOWHNNLZCXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the triazolo-pyrazine core, which can be synthesized by reacting 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid . This intermediate is then coupled with a benzo-thiadiazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolo-pyrazine core or the benzo-thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial properties against various strains of bacteria.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis or protein synthesis . In cancer cells, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazolopyrazine Derivatives
Compound 1 : 8-(2-Fluoro-4-Nitrophenoxy)-[1,2,4]Triazolo[4,3-a]Pyrazine
- Molecular Formula : C₁₂H₇FN₆O₃
- Key Features: Triazolopyrazine core with a 2-fluoro-4-nitrophenoxy substituent. Lacks the benzothiadiazole-carboxamide moiety.
- Activity: Not explicitly reported, but fluorinated phenoxy groups are linked to enhanced metabolic stability .
Compound 2 : 8-Amino-2-(Furan-2-yl)-N-(4-Hydroxyphenethyl)-[1,2,4]Triazolo[1,5-a]Pyrazine-6-Carboxamide
Benzothiadiazole Derivatives
Compound 3 : N-[2-(4-Fluorophenyl)-1,3-Thiazol-5-yl]Acetamide Derivatives
- Molecular Formula : Varies (e.g., C₂₀H₁₆FN₅O₂ for 9b)
- Key Features :
- Benzothiadiazole absent; instead, thiazole and triazole units dominate.
- Fluorophenyl groups enhance lipophilicity.
- Activity : IC₅₀ values against HepG-2 cells range from 1.61–1.98 µg/mL for lead compounds .
Compound 4 : 5-[5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidin-6-yl]-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
- Molecular Formula : C₃₈H₂₈N₆OS₂
- Key Features :
- Fused thiazolo-pyrimidine system with a methoxyphenyl group.
Comparison : The target compound’s benzothiadiazole-carboxamide may offer improved hydrogen-bonding interactions compared to thiazole-based analogs, enhancing target binding .
Hybrid Heterocyclic Systems
Compound 5 : 2-(4’-Tolylsulfonyl)-3-(4’-Chlorophenyl)-5-Phenyl-7-Thioxo-8-Trifluoroacetylpyrazolo[4,3-e][1,2,4]Triazino[1,2-a][1,2,4]Triazin-9,10-Dione
- Molecular Formula : C₂₉H₁₇ClF₃N₇O₄S₂
- Key Features :
- Pyrazolotriazine core with sulfonyl and trifluoroacetyl groups.
- Activity : Fluorine substitution enhances bioavailability and cytotoxicity .
Compound 6 : 7H-1,3,4-Thiadiazole[3,2-a][1,3,5]Triazine Derivatives
Data Tables
Table 1: Structural and Pharmacological Comparison
Research Implications
- The target compound’s benzothiadiazole-carboxamide group may improve binding to ATP pockets in kinases compared to simpler triazolopyrazines .
- Fluorinated analogs (e.g., Compound 3 in Table 1) demonstrate potent anticancer activity, suggesting that fluorination of the target compound could enhance efficacy .
- Synthetic routes for hybrid systems (Table 2) provide a roadmap for modifying the target compound’s substituents .
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C${16}$H${16}$N${6}$O${3}$. The compound features a triazole ring fused with a pyrazine moiety and a benzo[c][1,2,5]thiadiazole structure. The presence of the methoxy group enhances its solubility and biological activity.
This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that it inhibits bacterial growth by interfering with essential cellular processes:
- Target Bacteria : Effective against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
- Mode of Action : The compound disrupts bacterial cell wall synthesis and protein production pathways .
Antibacterial Activity
A series of experiments have demonstrated the antibacterial efficacy of this compound. In vitro studies revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These results suggest that the compound possesses moderate to good antibacterial properties .
Anticancer Potential
Research has indicated promising anticancer activity against various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization which is crucial for cell division:
- Cell Lines Tested : A549 (lung carcinoma), H157 (lung carcinoma).
Results from cytotoxicity assays show that the compound exhibits an IC50 value of 64.5 µg/mL against A549 cells .
Case Studies
Several studies have explored the biological activity of triazolo-pyrazine derivatives similar to this compound:
- Study on Antimicrobial Activity :
-
Anticancer Activity Investigation :
- A study assessed the effects of related compounds on various cancer cell lines.
- Results indicated that these compounds could induce apoptosis in cancer cells through the disruption of microtubule dynamics .
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis of this compound requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., reflux in THF or dioxane) are often necessary for cyclization steps involving triazole or thiadiazole formation .
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or THF are preferred for nucleophilic substitution or condensation reactions .
- Catalysts : Use of phase-transfer catalysts (e.g., benzyltributylammonium bromide) improves yields in heterocyclization steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating the final product .
Optimization Strategy: Perform design-of-experiment (DoE) studies to balance competing factors like reaction time vs. byproduct formation.
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze and NMR peaks to verify methoxy groups (δ ~3.8–4.0 ppm for OCH), triazole protons (δ ~8.0–9.0 ppm), and benzothiadiazole carboxamide signals (δ ~165–170 ppm for carbonyl) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- HPLC-PDA : Assess purity (>95%) using C18 columns with mobile phases like acetonitrile/water containing 0.1% formic acid .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity assays for this compound?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Mechanistic Confounders : Test against isolated enzyme targets (e.g., 14-α-demethylase for antifungal activity ) to decouple off-target effects.
- Cellular Context : Use isogenic cell lines to control for genetic variability in cytotoxicity assays .
- Dose-Response Curves : Perform 8-point IC determinations with replicates to validate potency trends .
Example Workflow: Compare in vitro enzyme inhibition (e.g., fluorometric assays) with cell-based viability data (MTT assay) to identify discrepancies .
Q. What strategies mitigate instability of the methoxy group during long-term storage?
- Methodological Answer : Degradation pathways include demethylation or oxidation:
- Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent photolytic cleavage .
- Stabilizers : Add antioxidants like BHT (0.01% w/v) to DMSO stock solutions .
- Analytical Monitoring : Use stability-indicating HPLC methods with forced degradation studies (heat, light, pH extremes) .
Q. How to address low yields in the final coupling step (triazolo-pyrazine to benzothiadiazole)?
- Methodological Answer : Low yields (~30–40%) are common due to steric hindrance:
- Coupling Reagents : Switch from EDC/HOBt to HATU or PyBOP for better activation of the carboxamide .
- Microwave Assistance : Use microwave irradiation (100°C, 30 min) to accelerate reaction kinetics .
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to minimize side reactions .
Methodological Challenges & Solutions
Q. What analytical techniques resolve ambiguities in regiochemistry during triazole formation?
- Advanced Answer : Regioselectivity in [1,2,4]triazolo[4,3-a]pyrazine systems can be confirmed via:
- NOESY NMR : Detect spatial proximity between methoxy protons and triazole-CH groups .
- X-ray Crystallography : Resolve atomic positions definitively (as demonstrated for analogous thiadiazole-triazine hybrids) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. How to design SAR studies for optimizing target engagement?
- Advanced Answer : Structure-activity relationship (SAR) strategies include:
- Substituent Scanning : Synthesize analogs with varied substituents at the 8-methoxy (pyrazine) and 5-carboxamide (benzothiadiazole) positions .
- Pharmacophore Modeling : Use software like Schrödinger Phase to identify critical H-bond acceptors (e.g., triazole N-atoms) .
- Binding Assays : Perform SPR (surface plasmon resonance) to quantify affinity for target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
